molecular formula C20H26N4O4S B1682196 Vatinoxan CAS No. 114914-42-0

Vatinoxan

Cat. No. B1682196
M. Wt: 418.5 g/mol
InChI Key: GTBKISRCRQUFNL-OXJNMPFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vatinoxan, sold under the brand name Zenalpha, is a veterinary medication used as a sedative and analgesic for dogs . It is used as vatinoxan hydrochloride . It was approved for veterinary use in Canada in June 2023 .


Molecular Structure Analysis

Vatinoxan has a molecular formula of C20H26N4O4S . Its average mass is 418.510 Da and its monoisotopic mass is 418.167480 Da .


Chemical Reactions Analysis

Vatinoxan has been studied for its effects on cardiorespiratory function and gastrointestinal motility during constant-rate medetomidine infusion in standing horses . It has also been studied for its effects on the prevention of hypotension in isoflurane-anesthetized cats administered vatinoxan or vatinoxan and dexmedetomidine .


Physical And Chemical Properties Analysis

Vatinoxan has a molecular formula of C20H26N4O4S . Its average mass is 418.510 Da and its monoisotopic mass is 418.167480 Da . More detailed physical and chemical properties are not available in the search results.

Safety And Hazards

Zenalpha, which contains Vatinoxan, is used to sedate dogs during non-invasive, non-painful or mildly painful veterinary procedures . The most common side effects with Zenalpha (which may affect more than 1 in 10 animals) are hypothermia (low body temperature), slow heartbeat, and rapid heartbeat . In case of accidental self-injection, medical advice should be sought immediately .

Future Directions

Vatinoxan has been approved for veterinary use in the United States in May 2022 . It improves the safety of canine sedation by stabilizing the cardiovascular function . Future research may focus on further understanding its effects and potential applications in veterinary medicine.

properties

CAS RN

114914-42-0

Product Name

Vatinoxan

Molecular Formula

C20H26N4O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1

InChI Key

GTBKISRCRQUFNL-OXJNMPFZSA-N

Isomeric SMILES

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45

SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L 659066
L-659,066
Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans-
MK 467
MK-467
vatinoxan
vatinoxan hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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